4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, including vasopressin and fibrinogen receptors, glutamate receptors (glun2a and mglur5), and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that similar compounds can act as antagonists, inhibitors, or modulators depending on their specific targets .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular proliferation .
Result of Action
Related compounds have been associated with a variety of effects, including the inhibition of tumor growth and the modulation of neurotransmission .
Biochemical Analysis
Biochemical Properties
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been studied extensively for its interactions with vasopressin receptors, fibrinogen receptors, and glutamate receptors, among others . These interactions are primarily mediated through the compound’s functional groups, which allow it to form hydrogen bonds and other non-covalent interactions with the active sites of these biomolecules . For instance, the carbonyl group at position 4 and the carboxylic acid group at position 2 are key functional groups that facilitate these interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways . For example, it can inhibit the catalytic activity of HIV-1 integrase, thereby affecting viral replication . Additionally, this compound has been found to impact gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction . For instance, it has been shown to inhibit the activity of polyADP-ribose polymerase (PARP-1), an enzyme involved in DNA repair . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as the inhibition of tumor growth in lung cancer models . At high doses, the compound can exhibit toxic effects, including damage to liver and kidney tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into various metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile . The compound’s interactions with cofactors, such as NADPH, are also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with its target biomolecules . These localization patterns are essential for the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves transforming these carboxylates into the corresponding carboxylic acids through alkaline hydrolysis .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound shares a similar core structure but differs in its substituents, leading to distinct biological activities.
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These are intermediates in the synthesis of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and have similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMFNNBUSOPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091705-21-2 | |
Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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